molecular formula C14H11ClN4O3S B2842916 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 850937-03-0

2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2842916
M. Wt: 350.78
InChI Key: OQXIJVSSOJNUML-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C14H11ClN4O3S and its molecular weight is 350.78. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

α-Glucosidase Inhibition

A study by Iftikhar et al. (2019) investigated derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, which showed promising inhibition of α-glucosidase. This inhibition is significant for diabetes treatment, as α-glucosidase plays a role in carbohydrate digestion and glucose absorption. The molecular modeling and ADME predictions supported these findings, suggesting the potential of these compounds as drug leads for diabetes management Iftikhar et al. (2019).

Acetylcholinesterase Inhibition

Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole derivatives and screened them against acetylcholinesterase (AChE). The compounds displayed relative activity against AChE, an enzyme relevant in the context of Alzheimer’s disease and other neurodegenerative disorders Rehman et al. (2013).

Antibacterial Activity

Ramalingam et al. (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and found them to possess significant antibacterial activity. This finding is crucial in the context of developing new antibacterial agents, especially in the face of increasing antibiotic resistance Ramalingam et al. (2019).

Structural Analysis

Saravanan et al. (2016) conducted a study on the structure of a related acetamide, focusing on its molecular interactions and crystalline properties. Such studies are fundamental in understanding the physical and chemical properties of new compounds, which is essential for their application in various scientific fields Saravanan et al. (2016).

Antimicrobial Evaluation

Marri et al. (2018) synthesized N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides and evaluated their in vitro antimicrobial activity. This study highlights the potential of such compounds in addressing microbial infections, an area of significant interest in medical research Marri et al. (2018).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O3S/c1-8-6-11(19-22-8)16-12(20)7-23-14-18-17-13(21-14)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXIJVSSOJNUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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